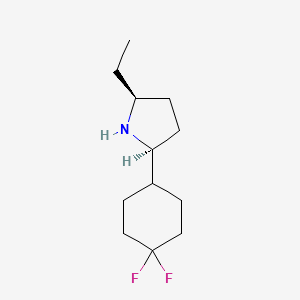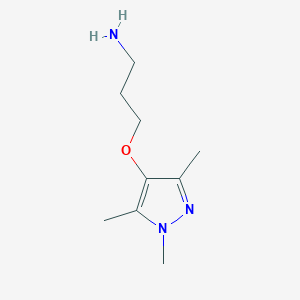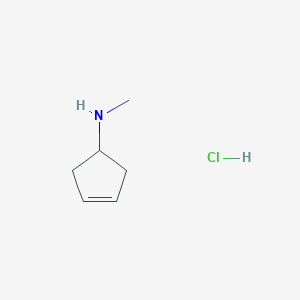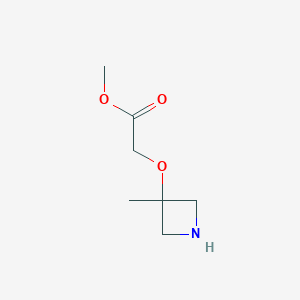
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its strained structure, which imparts unique chemical reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-methylazetidin-3-yl)oxy)acetate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and is carried out in an organic solvent like THF (tetrahydrofuran) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be performed using boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: DBU, NaH (sodium hydride)
Solvents: THF, acetone
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions include substituted azetidines, oxetanes, and various heterocyclic derivatives .
科学研究应用
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-((3-methylazetidin-3-yl)oxy)acetate involves its interaction with molecular targets through its azetidine ring. The strained structure of the azetidine ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate: Contains a quinoxaline ring and is used in different chemical applications.
Uniqueness
Methyl 2-((3-methylazetidin-3-yl)oxy)acetate is unique due to its azetidine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of the azetidine ring makes it a valuable compound for the synthesis of novel heterocyclic derivatives and pharmaceutical agents.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl 2-(3-methylazetidin-3-yl)oxyacetate |
InChI |
InChI=1S/C7H13NO3/c1-7(4-8-5-7)11-3-6(9)10-2/h8H,3-5H2,1-2H3 |
InChI 键 |
ITDPPTDVFMAGSD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC1)OCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
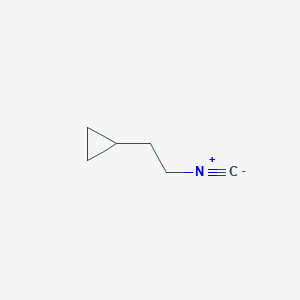
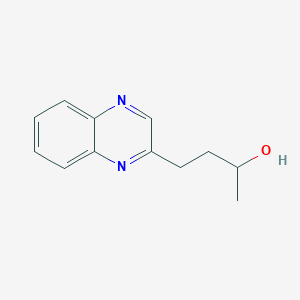
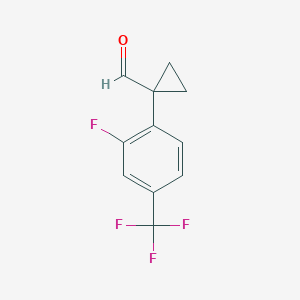
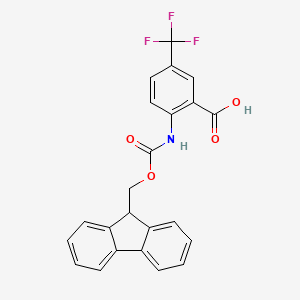
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
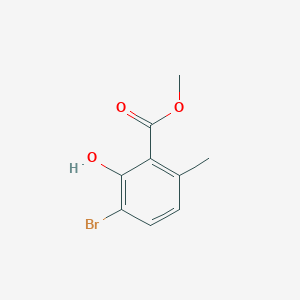
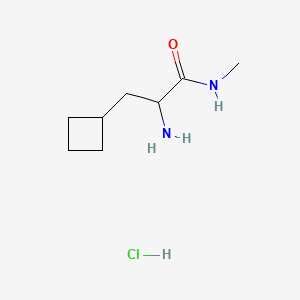
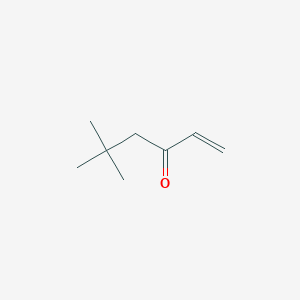
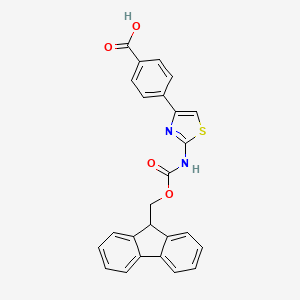
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
